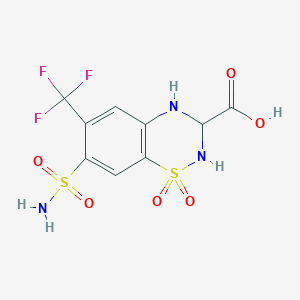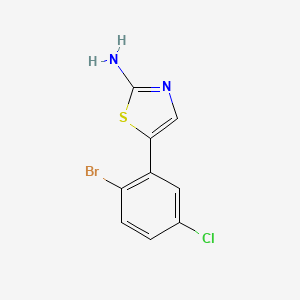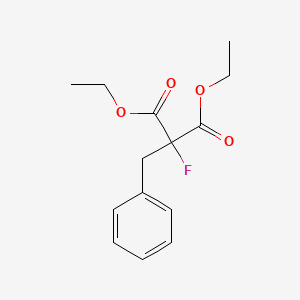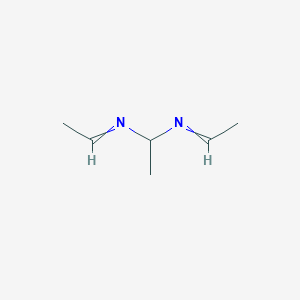![molecular formula C33H50NOPS B14757632 [S(R)]-N-[(R)-(4-(tert-Butyl)phenyl)[2-(dicyclohexylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide](/img/structure/B14757632.png)
[S(R)]-N-[(R)-(4-(tert-Butyl)phenyl)[2-(dicyclohexylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[S®]-N-[®-(4-(tert-Butyl)phenyl)[2-(dicyclohexylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide is a chiral ligand used in asymmetric synthesis. This compound is known for its ability to form complexes with transition metals, which can then be used as catalysts in various chemical reactions. The presence of both phosphine and sulfinamide groups in its structure allows for versatile coordination chemistry, making it a valuable tool in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [S®]-N-[®-(4-(tert-Butyl)phenyl)[2-(dicyclohexylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide typically involves the following steps:
Formation of the phosphine ligand: The dicyclohexylphosphine group is introduced to the phenyl ring through a substitution reaction.
Introduction of the sulfinamide group: The sulfinamide group is added to the molecule via a sulfinylation reaction, often using reagents like sulfinyl chlorides.
Final assembly: The tert-butyl group is introduced through a Friedel-Crafts alkylation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale synthesis: Using batch reactors to carry out the substitution and sulfinylation reactions.
Purification: Employing techniques such as recrystallization and chromatography to obtain the pure compound.
Quality control: Utilizing NMR spectroscopy and mass spectrometry to confirm the structure and purity of the final product.
化学反応の分析
Types of Reactions
[S®]-N-[®-(4-(tert-Butyl)phenyl)[2-(dicyclohexylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide undergoes various types of reactions, including:
Oxidation: The sulfinamide group can be oxidized to a sulfone.
Reduction: The phosphine group can be reduced to a phosphine oxide.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used under acidic or basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Phosphine oxide derivatives.
Substitution: Various substituted phenyl derivatives.
科学的研究の応用
[S®]-N-[®-(4-(tert-Butyl)phenyl)[2-(dicyclohexylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide is widely used in scientific research, particularly in:
Chemistry: As a chiral ligand in asymmetric catalysis, it helps in the synthesis of enantiomerically pure compounds.
Biology: Used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: Employed in the production of fine chemicals and pharmaceuticals.
作用機序
The mechanism of action of [S®]-N-[®-(4-(tert-Butyl)phenyl)[2-(dicyclohexylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide involves its ability to coordinate with transition metals. The phosphine group donates electron density to the metal center, while the sulfinamide group stabilizes the complex through additional coordination. This dual coordination enhances the catalytic activity of the metal complex, facilitating various chemical transformations.
類似化合物との比較
Similar Compounds
- [S®]-N-[(S)-(4-(tert-Butyl)phenyl)[2-(dicyclohexylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide
- [S®]-N-[(S)-(4-(tert-Butyl)phenyl)[2-(dicyclohexylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide
Uniqueness
[S®]-N-[®-(4-(tert-Butyl)phenyl)[2-(dicyclohexylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide is unique due to its combination of phosphine and sulfinamide groups, which allows for versatile coordination chemistry. This dual functionality makes it more effective in asymmetric catalysis compared to other chiral ligands that may only contain one type of coordinating group.
特性
分子式 |
C33H50NOPS |
|---|---|
分子量 |
539.8 g/mol |
IUPAC名 |
(R)-N-[(R)-(4-tert-butylphenyl)-(2-dicyclohexylphosphanylphenyl)methyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C33H50NOPS/c1-32(2,3)26-23-21-25(22-24-26)31(34-37(35)33(4,5)6)29-19-13-14-20-30(29)36(27-15-9-7-10-16-27)28-17-11-8-12-18-28/h13-14,19-24,27-28,31,34H,7-12,15-18H2,1-6H3/t31-,37-/m1/s1 |
InChIキー |
APVDOIBDEOROMM-PRDAIKMNSA-N |
異性体SMILES |
CC(C)(C)C1=CC=C(C=C1)[C@H](C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)N[S@](=O)C(C)(C)C |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)C(C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)NS(=O)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Chlorobicyclo[2.2.1]heptane](/img/structure/B14757553.png)
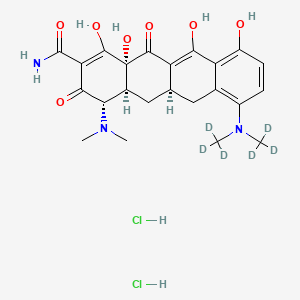
![1-Oxa-4-thiaspiro[4.4]nonan-2-one](/img/structure/B14757576.png)
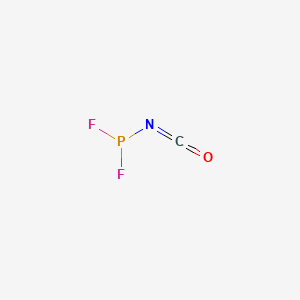
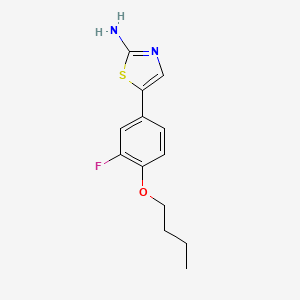
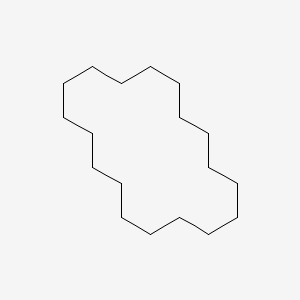

![6h-Spiro[benzo[c]acridine-5,1'-cyclopentane]](/img/structure/B14757599.png)
![1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B14757605.png)
![4-Hydroxy-6-[(2-hydroxyanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14757619.png)
